(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (CAS 1788562-00-4) is a synthetic heterocyclic small molecule (C14H17N7O, MW 299.338) featuring a 1,2,4-triazole-pyrimidine core linked via piperazine to a cyclopropyl methanone moiety. The compound is cataloged primarily as a research chemical for non-human, non-therapeutic use and is of interest in medicinal chemistry as a potential kinase inhibitor pharmacophore.

Molecular Formula C14H17N7O
Molecular Weight 299.338
CAS No. 1788562-00-4
Cat. No. B2717859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
CAS1788562-00-4
Molecular FormulaC14H17N7O
Molecular Weight299.338
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
InChIInChI=1S/C14H17N7O/c22-14(11-1-2-11)20-5-3-19(4-6-20)12-7-13(17-9-16-12)21-10-15-8-18-21/h7-11H,1-6H2
InChIKeyQQGMQTHANXVDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1788562-00-4 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone) Procurement Guide: Chemical Profile & Sourcing Context


(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone (CAS 1788562-00-4) is a synthetic heterocyclic small molecule (C14H17N7O, MW 299.338) featuring a 1,2,4-triazole-pyrimidine core linked via piperazine to a cyclopropyl methanone moiety . The compound is cataloged primarily as a research chemical for non-human, non-therapeutic use and is of interest in medicinal chemistry as a potential kinase inhibitor pharmacophore . Despite its structural appeal, publicly available, quantitative biological activity data for this specific compound are extremely limited, placing the burden of proof on the end-user to verify differentiation claims before procurement.

Why Close Analogs of 1788562-00-4 Cannot Be Assumed Interchangeable in Research


The triazolopyrimidine-piperazine class is highly sensitive to peripheral substituent modifications. Even minor changes—such as replacing the cyclopropyl group with a larger aryl ketone or altering the triazole linkage—can drastically shift kinase selectivity, metabolic stability, and physicochemical properties [1]. The cyclopropyl group is known to confer enhanced metabolic stability and reduced off-target activity compared to larger, more lipophilic substituents, but this benefit is not automatically transferable across scaffolds without direct empirical confirmation . Therefore, substituting 1788562-00-4 with a structurally similar analog (e.g., benzothiophene or furan derivatives) without matched-pair data risks invalidating experimental results and wasting procurement resources.

1788562-00-4 Technical Differentiation: Quantified Evidence vs. Closest Comparators


Structural & Physicochemical Differentiation: Cyclopropyl vs. Aryl Ketone Analogs

The target compound's cyclopropyl ketone moiety results in a lower calculated logP (XLogP3-AA ≈ 1.2) compared to close analogs bearing larger aromatic ketones, such as (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[b]thiophen-2-yl)methanone (PubChem CID 76150616; XLogP3-AA = 3.0) [1]. This shift is driven by the reduced hydrophobic surface area of the cyclopropyl group (C3H5) versus the benzothiophene group (C8H5S). A lower logP generally correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for in vitro assay reliability [2]. No head-to-head biological data exist for these two compounds.

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Metabolic Stability: Cyclopropyl Group as a Metabolic Soft Spot Shield

The cyclopropyl group in 1788562-00-4 is strategically positioned to block oxidative metabolism at the piperazine-carbonyl junction, a common metabolic soft spot in N-acylpiperazine derivatives . While no direct microsomal stability data are publicly available for 1788562-00-4, analogs lacking this cyclopropyl shield (e.g., 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone, CAS 1706299-78-6) are predicted to undergo rapid N-dealkylation or carbonyl reduction . This class-level inference is supported by general medicinal chemistry literature showing that cyclopropyl groups adjacent to carbonyls reduce CYP-mediated oxidation rates by 2- to 10-fold compared to methyl or unsubstituted acetyl analogs [1].

Drug Metabolism Cytochrome P450 Lead Optimization

Kinase Selectivity: Triazolopyrimidine Scaffold Positioning for Plk1 Inhibition

The triazolyl aminopyrimidine scaffold, of which 1788562-00-4 is a direct member, is claimed in Eli Lilly patent IN 12/2010 as a Plk1 inhibitor chemotype [1]. The patent demonstrates that small substituent changes on the pyrimidine 4-position dramatically alter Plk1 potency; for example, compound examples with cyclopropylamino groups showed IC50 values in the low nanomolar range (e.g., Example 12: Plk1 IC50 = 8 nM) [2]. While 1788562-00-4 itself was not explicitly exemplified in the patent, its structural alignment with the general Markush formula places it within the active chemotype space. In contrast, the benzothiophene analog (PubChem CID 76150616) likely falls outside the optimal Plk1 pharmacophore due to steric bulk, though no direct Plk1 data are available for either compound [3].

Kinase Inhibition Plk1 Cancer Research

1788562-00-4 Optimal Application Scenarios Based on Differentiated Evidence


Plk1-Focused Kinase Inhibitor Screening Libraries

Based on the Eli Lilly patent landscape, 1788562-00-4 is a rational inclusion in a Plk1-targeted screening deck where low lipophilicity and cyclopropyl metabolic shielding are desired. Its calculated XLogP of ~1.2 suggests better solubility profiles than benzothiophene or furan analogs, making it suitable for biochemical assay formats sensitive to compound aggregation [1]. This application is supported by the class-level evidence linking the scaffold to Plk1 inhibition.

Metabolic Stability-Driven Lead Optimization Programs

The cyclopropyl ketone motif in 1788562-00-4 is expected to provide superior metabolic stability compared to acetyl (CAS 1706299-78-6) or aryl ketone analogs. This makes it a preferred starting point for structure-activity relationship (SAR) studies aiming to improve microsomal half-life without introducing excessive molecular weight. The class-level inference of 2- to 10-fold oxidative clearance reduction should be confirmed experimentally [1].

Chemical Biology Tool Compound Design

For chemical biology applications requiring a well-defined, synthetically tractable scaffold with balanced physicochemical properties, 1788562-00-4 offers a favorable combination of low lipophilicity (XLogP ~1.2), moderate molecular weight (299.3 g/mol), and the synthetic versatility of the piperazine linker for further derivatization. Its procurement over bulkier analogs minimizes the risk of non-specific hydrophobic interactions in cellular target engagement assays [1].

Quote Request

Request a Quote for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.